2,3-Dimethyl-2'-thiomorpholinomethyl benzophenone
Overview
Description
2,3-Dimethyl-2’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C20H23NOS. It is characterized by the presence of a benzophenone structure, which is a common motif in organic chemistry known for its applications in various fields .
Preparation Methods
The synthesis of 2,3-Dimethyl-2’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,3-dimethylbenzoyl chloride with thiomorpholine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Dimethyl-2’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2,3-Dimethyl-2’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymer chemistry, where it helps in the initiation of polymerization reactions under UV light.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the manufacturing of various materials, including coatings, adhesives, and plastics.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. In photoinitiation, the compound absorbs UV light, leading to the formation of reactive species that initiate polymerization. In biological systems, it may interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects .
Comparison with Similar Compounds
2,3-Dimethyl-2’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives such as:
Benzophenone: A simpler structure with similar photoinitiating properties but lacks the thiomorpholine moiety.
4-Methylbenzophenone: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
2,4-Dimethylbenzophenone: Another derivative with different methyl group positions, affecting its chemical and physical properties.
This compound’s uniqueness lies in its thiomorpholine moiety, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-6-5-9-18(16(15)2)20(22)19-8-4-3-7-17(19)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKIGSPTBMCJKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCSCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643820 | |
Record name | (2,3-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-82-3 | |
Record name | (2,3-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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